

# A Technical Guide to the Spectroscopic Characterization of Sodium 2-(2-hydroxyethoxy)acetate

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## Compound of Interest

Compound Name:	Sodium 2-(2-hydroxyethoxy)acetate
Cat. No.:	B043044

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## Introduction: The Molecular Profile of Sodium 2-(2-hydroxyethoxy)acetate

**Sodium 2-(2-hydroxyethoxy)acetate** is an organic salt with the molecular formula C4H7NaO4.<sup>[1][2]</sup> It is the sodium salt of 2-(2-hydroxyethoxy)acetic acid, a known metabolite of 1,4-dioxane.<sup>[3][4][5]</sup> Understanding the precise molecular structure and purity of this compound is critical for its application in various research and development sectors, including its potential role as a linker in drug-conjugate technologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for **Sodium 2-(2-hydroxyethoxy)acetate**, supported by field-proven insights into experimental design and data interpretation. While direct experimental spectra for this specific salt are not widely published, we can confidently predict its spectral features based on the well-characterized parent acid and fundamental principles of spectroscopy.

### Molecular Structure and Properties:

- IUPAC Name: **sodium 2-(2-hydroxyethoxy)acetate**<sup>[1]</sup>

- Molecular Formula: C4H7NaO4[1]
- Molecular Weight: 142.09 g/mol [1]
- CAS Number: 142047-97-0[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily <sup>1</sup>H and <sup>13</sup>C, we can map the connectivity and chemical environment of each atom in the molecule.

### Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **Sodium 2-(2-hydroxyethoxy)acetate** is expected to exhibit four distinct signals corresponding to the four sets of non-equivalent protons. The conversion of the carboxylic acid to its sodium salt will result in the disappearance of the acidic proton signal (typically observed >10 ppm) and may cause slight upfield shifts for adjacent protons due to the change in electron density.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale for Assignment
H-a (-CH <sub>2</sub> -OH)	-3.5	Triplet	2H	Protons adjacent to the hydroxyl group, deshielded by the oxygen atom. Expected to be a triplet due to coupling with H-b.
H-b (-O-CH <sub>2</sub> -)	-3.6	Triplet	2H	Protons on the carbon adjacent to the ether oxygen and H-a. Deshielded by the ether oxygen. Expected to be a triplet due to coupling with H-a.
H-c (-O-CH <sub>2</sub> -COO <sup>-</sup> )	-3.9	Singlet	2H	Protons on the carbon alpha to the carboxylate group. Deshielded by both the ether oxygen and the carboxylate. Expected to be a singlet as there are no adjacent protons.

-OH                    Variable (4-5)            Broad Singlet            1H

The chemical shift of the hydroxyl proton is concentration and solvent dependent and will exchange with D<sub>2</sub>O.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule. The carboxylate carbon is expected to be the most downfield signal.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Assignment
C1 (-CH <sub>2</sub> -OH)	~61	Carbon attached to the hydroxyl group.
C2 (-O-CH <sub>2</sub> -)	~72	Carbon adjacent to the ether oxygen.
C3 (-O-CH <sub>2</sub> -COO <sup>-</sup> )	~68	Carbon alpha to the carboxylate group and adjacent to the ether oxygen.
C4 (-COO <sup>-</sup> )	~175	Carboxylate carbon, significantly deshielded.

## Experimental Protocol for NMR Spectroscopy

Sample Preparation (Under Inert Atmosphere for Hygroscopic Samples):

- Drying: Dry the **Sodium 2-(2-hydroxyethoxy)acetate** sample under high vacuum for several hours to remove any residual water, as the compound is likely hygroscopic.

- Weighing: In a glovebox or under a stream of dry nitrogen, accurately weigh 10-20 mg of the dried sample.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>). Deuterium oxide (D<sub>2</sub>O) is a good choice for ionic compounds, but it will result in the exchange and disappearance of the hydroxyl proton signal. DMSO-d<sub>6</sub> can also be used and will allow for the observation of the hydroxyl proton.
- Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Capping: Securely cap the NMR tube to prevent atmospheric moisture contamination.

#### Data Acquisition:

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum.
- <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Predicted IR Absorption Bands

The IR spectrum of **Sodium 2-(2-hydroxyethoxy)acetate** will be characterized by the presence of strong absorptions corresponding to the hydroxyl, ether, and carboxylate functional groups. A key difference from its parent acid will be the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of strong asymmetric and symmetric stretches of the carboxylate anion.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
O-H (alcohol)	3500-3200	Strong, Broad	Stretching
C-H (aliphatic)	3000-2850	Medium	Stretching
C=O (carboxylate)	1610-1550	Strong	Asymmetric Stretching
C=O (carboxylate)	1420-1300	Strong	Symmetric Stretching
C-O (ether)	1150-1085	Strong	Stretching
C-O (alcohol)	1050-1000	Strong	Stretching

## Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of the solid **Sodium 2-(2-hydroxyethoxy)acetate** powder onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

### Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like **Sodium 2-(2-hydroxyethoxy)acetate**.

Negative Ion Mode ESI (-):

This mode is expected to be highly sensitive for this compound.

m/z (predicted)	Ion Identity	Notes
119.03	[M-Na] <sup>-</sup>	The deprotonated parent acid, 2-(2-hydroxyethoxy)acetic acid. This is expected to be the base peak.

Positive Ion Mode ESI (+):

In positive ion mode, adduct formation is common.

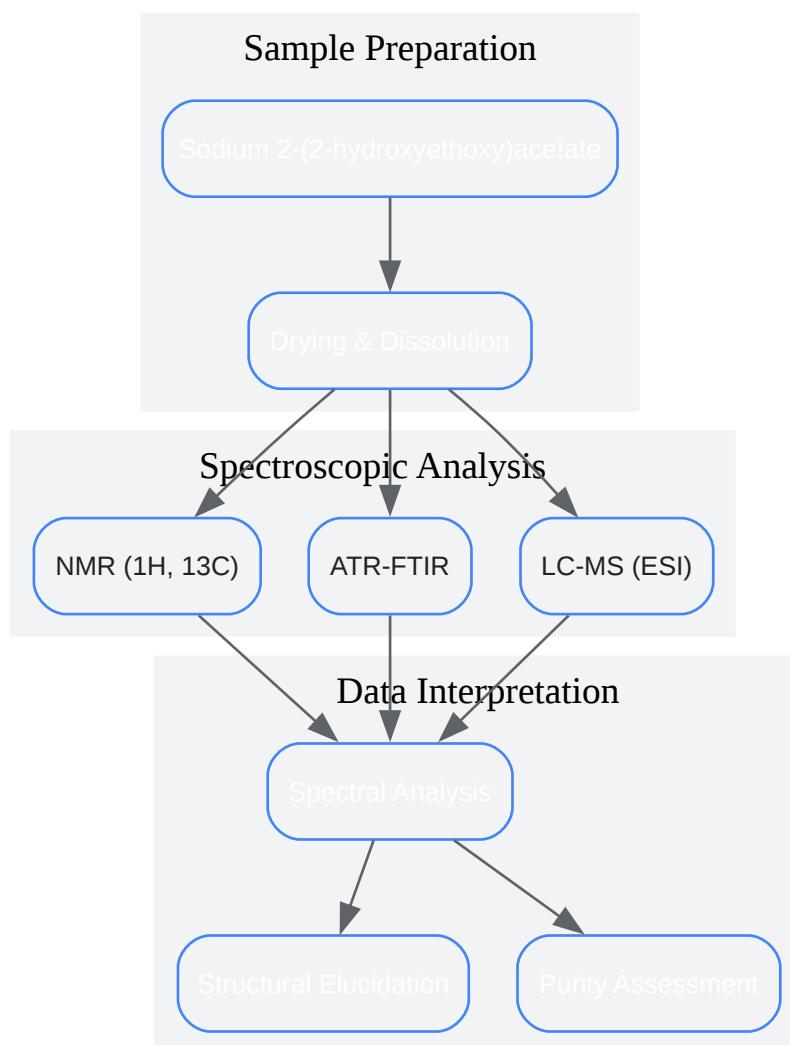
m/z (predicted)	Ion Identity	Notes
143.02	$[M+H]^+$	The protonated molecule.
165.01	$[M+Na]^+$	The sodiated adduct of the sodium salt, forming a $[M-Na+2Na]^+$ species. This is often a prominent ion for sodium salts.

## Experimental Protocol for LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of **Sodium 2-(2-hydroxyethoxy)acetate** (e.g., 1-10  $\mu$ g/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.
- Chromatography (Optional but Recommended): While direct infusion is possible, coupling with liquid chromatography (LC) can provide cleaner spectra by separating the analyte from any impurities. A reversed-phase C18 column or a HILIC column could be suitable.
- Ionization: Introduce the sample solution into the ESI source.
- Mass Analysis: Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
- Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the parent ions (e.g., m/z 119 in negative mode or m/z 165 in positive mode) and analyze the resulting product ions.

## Visualizations

### Molecular Structure



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